The synthesis of BMS-214662 involves a multi-step process that builds upon the 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine scaffold []. While the specific details of each step are not provided in the provided abstract, the authors mention that the synthesis involves introducing a 3(R)-phenylmethyl group, a hydrophilic 7-cyano group, and a 4-sulfonyl group with various substituents []. The final step involves attaching a hydrophobic side chain, such as 2-thienyl, to the N-4 sulfonyl group, resulting in BMS-214662 [].
BMS-214662 consists of a 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine core structure []. A 3(R)-phenylmethyl group and a 7-cyano group are attached to the benzodiazepine ring []. The key feature is the 4-sulfonyl group linked to a 2-thienyl substituent, forming the 2-thienylsulfonyl moiety []. This moiety is crucial for the compound's interaction with the FT enzyme.
BMS-214662 acts as a farnesyltransferase (FT) inhibitor []. FT is an enzyme that catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate to a cysteine residue near the C-terminus of Ras proteins []. This farnesylation is crucial for the proper localization and function of Ras proteins, which play a critical role in cell signaling pathways regulating cell growth and proliferation []. By inhibiting FT, BMS-214662 prevents the farnesylation of Ras, ultimately leading to the inhibition of downstream signaling pathways and suppression of tumor growth [].
The provided abstract highlights the hydrophobic nature of BMS-214662, particularly due to the presence of the 2-thienyl substituent on the sulfonyl group []. This hydrophobicity contributes to its favorable pharmacokinetic properties, including good oral bioavailability and ability to cross the blood-brain barrier.
BMS-214662 has shown potent preclinical antitumor activity, particularly against mutated K-Ras bearing tumors []. Studies have demonstrated its efficacy in inhibiting the growth of HCT-116 human colon tumor xenografts in vivo []. The compound's promising preclinical profile led to its advancement into human clinical trials for cancer treatment [].
CAS No.: 22054-14-4
CAS No.: 13170-18-8
CAS No.: 1976-85-8
CAS No.:
CAS No.:
CAS No.: 136112-79-3